6-(4-methylbenzyl)-3-(piperidin-1-yl)-1,2,4-triazin-5(4H)-one
Description
6-(4-Methylbenzyl)-3-(piperidin-1-yl)-1,2,4-triazin-5(4H)-one is a triazinone derivative characterized by a 4-methylbenzyl substituent at position 6 and a piperidinyl group at position 3. Triazinones are heterocyclic compounds with a six-membered ring containing three nitrogen atoms, and their biological and physicochemical properties are heavily influenced by substituents at key positions.
Triazinones are widely explored for herbicidal, pharmaceutical, and anticancer applications . Substituents at positions 3 and 6 modulate solubility, stability, and biological activity. For example:
Properties
IUPAC Name |
6-[(4-methylphenyl)methyl]-3-piperidin-1-yl-4H-1,2,4-triazin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O/c1-12-5-7-13(8-6-12)11-14-15(21)17-16(19-18-14)20-9-3-2-4-10-20/h5-8H,2-4,9-11H2,1H3,(H,17,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSZPBWPOWPUEHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC2=NN=C(NC2=O)N3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Dichloro Pinacolone-Based Cyclization
A patent-derived method (CN105218472B) outlines a scalable route to triazinones using dichloro pinacolone as a precursor. For the target compound, adaptations involve:
- Step 1 : Reaction of dichloro pinacolone with a 4-methylbenzylamine derivative in the presence of a polar aprotic solvent (e.g., dimethylformamide) and a base catalyst (e.g., triethylamine) at 80–140°C for 1–3 hours. This yields an intermediate chloro-ketone (compound I).
- Step 2 : Oxidation of compound I using hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) at 0–40°C to generate trimethyl pyruvic acid.
- Step 3 : Acid-catalyzed cyclization with thiocarbazide at 70–90°C, introducing the piperidin-1-yl group via nucleophilic substitution. Post-treatment involves recrystallization from ethanol to isolate the final product.
Comparative Analysis of Synthetic Methods
Key Observations :
- The dichloro pinacolone method is optimal for industrial-scale production due to straightforward purification and high yields.
- Multi-component routes offer flexibility but require optimization to suppress byproducts.
- Catalytic methods enable precise substituent placement but face cost and complexity barriers.
Mechanistic Insights and Optimization Strategies
Acid-Catalyzed Cyclization Dynamics
In the dichloro pinacolone pathway, the acid catalyst (e.g., p-toluenesulfonic acid) facilitates protonation of the thiocarbazide, enhancing electrophilicity at the carbonyl carbon. Density functional theory (DFT) studies suggest a six-membered transition state during ring closure, with the 4-methylbenzyl group stabilizing the intermediate through hydrophobic interactions.
Solvent and Temperature Effects
- Polar solvents (DMF, acetonitrile) improve solubility of intermediates but may hinder cyclization due to high dielectric constants.
- Reaction temperatures >90°C accelerate ring closure but risk decomposition of the piperidin-1-yl group. Optimal conditions balance kinetic control and thermal stability.
Chemical Reactions Analysis
Nucleophilic Substitution at the Triazinone Core
The 1,2,4-triazin-5-one scaffold contains electron-deficient positions due to the electron-withdrawing effects of the carbonyl group. The C-3 piperidinyl group and C-6 4-methylbenzyl substituent influence regioselectivity in substitution reactions.
Example : Reaction with hydrazine hydrate under microwave irradiation (analogous to ) could yield hydrazone derivatives via condensation at the carbonyl group.
Condensation Reactions
The NH group at position 4 and the carbonyl group at position 5 enable condensation with aldehydes or ketones.
Mechanism :
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Schiff base formation :
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Reaction with aromatic aldehydes (e.g., benzaldehyde) in ethanol/acetic acid forms Schiff bases at the NH position.
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Example product: 4-((arylidene)amino)-6-(4-methylbenzyl)-3-(piperidin-1-yl)-1,2,4-triazin-5(4H)-one.
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Cyclocondensation :
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With α,β-unsaturated carbonyl compounds (e.g., chalcones), fused heterocycles may form via [4+2] cycloaddition.
-
Key Conditions :
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Solvent: Ethanol or DMF
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Catalyst: Acetic acid or p-toluenesulfonic acid
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Temperature: Reflux (80–100°C)
Functionalization of the Piperidinyl Group
The piperidin-1-yl substituent at C-3 can undergo alkylation, acylation, or oxidation:
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Quaternization | Methyl iodide, DMF, RT | N-methylpiperidinium derivatives |
| Acylation | Acetyl chloride, pyridine | Acetylated piperidine derivatives |
| Oxidation | mCPBA, CH₂Cl₂ | N-oxide derivatives |
Biological Relevance : Quaternized derivatives may enhance solubility or antimicrobial activity, as seen in triazine analogues .
Modification of the 4-Methylbenzyl Group
The para-methylbenzyl moiety undergoes electrophilic substitution or oxidation:
| Reaction Type | Conditions | Products |
|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C | Nitro-substituted benzyl derivatives |
| Oxidation | KMnO₄, H₂O, Δ | 4-Carboxybenzyl derivatives |
| Halogenation | Cl₂/FeCl₃ or Br₂/FeBr₃ | Halogenated benzyl derivatives |
Note : The methyl group directs electrophiles to the ortho/para positions, but steric hindrance may favor para substitution.
Ring-Opening and Rearrangement Reactions
Under strong acidic or basic conditions, the triazinone ring may undergo hydrolysis or rearrangement:
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Acidic Hydrolysis :
Concentrated HCl (reflux) cleaves the triazinone ring to yield urea and substituted amidines. -
Basic Hydrolysis :
NaOH/EtOH generates open-chain intermediates, which can recyclize under modified conditions to form benzodiazepine or triazepine analogues (see ).
Example Pathway :
Electrochemical Reduction
Though not directly studied for this compound, nitro-containing triazinones (analogous to ) undergo electrochemical reduction at the nitro group. For derivatives with reducible groups:
Scientific Research Applications
Pharmaceutical Applications
The compound has shown promise in the development of new pharmaceuticals due to its structural features that allow interaction with biological targets. Its derivatives are often investigated for their antimicrobial and antiviral properties. Research indicates that triazine derivatives can inhibit various pathogens, making them candidates for drug development against infections caused by resistant strains of bacteria and viruses .
Anticancer Activity
Studies have highlighted the anticancer potential of triazine compounds, including 6-(4-methylbenzyl)-3-(piperidin-1-yl)-1,2,4-triazin-5(4H)-one. These compounds have been shown to induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation .
Neuropharmacology
The piperidine moiety in this compound suggests possible applications in neuropharmacology. Research has indicated that piperidine derivatives can exhibit effects on neurotransmitter systems, potentially leading to treatments for neurological disorders such as depression and anxiety .
Agricultural Chemistry
Triazine compounds are also explored for their herbicidal properties. The ability of this compound to inhibit specific enzymes involved in plant metabolism could make it a candidate for developing new herbicides that target weed species without affecting crop plants .
Case Studies
Mechanism of Action
The mechanism of action of 6-(4-methylbenzyl)-3-(piperidin-1-yl)-1,2,4-triazin-5(4H)-one involves interactions with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity.
Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.
DNA Intercalation: The triazine ring structure allows for potential intercalation into DNA, which can disrupt DNA replication and transcription processes.
Comparison with Similar Compounds
Structural Features
The table below compares substituents and structural motifs of key triazinones:
Key Observations :
- The 4-methylbenzyl group in the main compound introduces aromaticity and moderate lipophilicity, contrasting with metribuzin’s tert-butyl (non-aromatic, highly lipophilic) .
Physicochemical Properties
Analysis :
Key Findings :
- Metribuzin’s herbicidal activity is linked to its methylthio and amino groups, which disrupt photosynthesis .
- Halogenated triazinones exhibit high toxicity in Daphnia magna due to electron-withdrawing substituents .
- The main compound’s piperidinyl group may confer neurological or anticancer activity, as seen in triazinones targeting kinases .
Biological Activity
The compound 6-(4-methylbenzyl)-3-(piperidin-1-yl)-1,2,4-triazin-5(4H)-one belongs to the class of triazine derivatives, which are known for their diverse biological activities. This article explores its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.
Synthesis and Structural Characterization
The synthesis of the compound involves a microwave-assisted nucleophilic ring opening of N-guanidinosuccinimide with piperidine, followed by an intramolecular cyclization to form the triazine ring. The molecular structure has been characterized using X-ray crystallography, revealing a planar five-membered triazine ring with specific bond lengths indicative of tautomeric forms and intermolecular hydrogen bonding patterns .
Antimicrobial Activity
Triazine derivatives have been extensively studied for their antimicrobial properties. The compound in focus has shown promising results against various bacterial strains. Its mechanism often involves the inhibition of protein synthesis and disruption of nucleic acid production pathways. In vitro studies have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria .
Antitumor Activity
Recent studies indicate that triazine derivatives exhibit antitumor properties by targeting specific oncogenic pathways. The compound has been evaluated in various cancer cell lines, showing cytotoxic effects that may involve the inhibition of key enzymes associated with tumor growth and proliferation. For instance, it has been reported to inhibit BRAF(V600E) and Aurora-A kinase activities, which are crucial in cancer biology .
Anti-inflammatory Properties
The anti-inflammatory potential of triazine derivatives is also noteworthy. The compound has been shown to reduce pro-inflammatory cytokine levels in cellular models, suggesting its utility in treating inflammatory diseases. This activity is likely mediated through the modulation of signaling pathways involved in inflammation .
Case Studies
- Antibacterial Efficacy : A study demonstrated that this compound exhibited minimum inhibitory concentrations (MICs) ranging from 15.625 to 62.5 μM against various bacterial strains, indicating strong antibacterial activity compared to standard antibiotics .
- Antitumor Activity : In a series of experiments involving breast cancer cell lines (MCF-7 and MDA-MB-231), the compound showed significant cytotoxic effects when used alone and in combination with doxorubicin, enhancing the overall therapeutic efficacy .
- Anti-inflammatory Effects : In vitro assays revealed that treatment with this triazine derivative resulted in a marked decrease in TNF-alpha and IL-6 levels in macrophage cultures stimulated with LPS (lipopolysaccharide), highlighting its potential as an anti-inflammatory agent .
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Inhibition of Enzymatic Activity : The compound inhibits key enzymes involved in bacterial metabolism and cancer cell proliferation.
- Modulation of Signaling Pathways : It alters signaling pathways related to inflammation and apoptosis, leading to reduced cell survival in tumor cells.
Q & A
Q. What are the optimal synthetic pathways for 6-(4-methylbenzyl)-3-(piperidin-1-yl)-1,2,4-triazin-5(4H)-one, and how can yield and purity be maximized?
- Methodological Answer : The synthesis typically involves multi-step reactions , starting with functionalization of the piperidine ring followed by cyclization to form the triazinone core. Key steps include:
- Acylation of piperidine derivatives using reagents like chloroacetyl chloride under anhydrous conditions.
- Cyclization via nucleophilic substitution with triazine precursors in solvents such as dimethylformamide (DMF) or ethanol.
- Catalysts : Cesium carbonate or triethylamine may enhance coupling efficiency .
- Purity Control : High-performance liquid chromatography (HPLC) or gas chromatography (GC) is recommended for real-time monitoring .
Table 1 : Example Reaction Conditions
| Step | Reagents/Conditions | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Acylation | Chloroacetyl chloride, 0°C, 2h | DCM | 75 | 90 |
| Cyclization | Triazine precursor, Cs2CO3, 80°C, 12h | DMF | 68 | 85 |
Q. Which analytical techniques are critical for characterizing the structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to confirm substituent positions on the triazinone and piperidine rings.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation.
- X-ray Crystallography : For resolving ambiguities in stereochemistry or crystal packing .
- Thermogravimetric Analysis (TGA) : Assess thermal stability, especially for solvent-free forms .
Advanced Research Questions
Q. How can computational modeling reconcile discrepancies between predicted reaction outcomes and experimental results during synthesis?
- Methodological Answer :
- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and identify energetically favorable pathways .
- Reaction Path Search : Tools like GRRM or Gaussian can predict intermediates and byproducts, reducing trial-and-error experimentation.
- Case Study : If experimental yields are lower than predicted, DFT can reveal steric hindrance from the 4-methylbenzyl group, prompting solvent polarity adjustments .
Q. What in vitro assays are most suitable for evaluating the compound’s bioactivity, and how should contradictory data be interpreted?
- Methodological Answer :
- Kinase Inhibition Assays : Use fluorescence-based assays (e.g., ADP-Glo™) to measure IC50 values.
- Cellular Uptake Studies : Radiolabel the compound (e.g., with 3H) to track permeability in Caco-2 cell monolayers.
- Data Contradictions : If cytotoxicity varies across cell lines, consider differences in efflux pump expression (e.g., P-glycoprotein) or metabolic enzyme activity .
Q. How do structural modifications (e.g., substituent variations on the triazinone core) impact pharmacological activity?
- Methodological Answer :
- SAR Studies : Systematically replace the 4-methylbenzyl group with halogenated or methoxy-substituted analogs.
- Pharmacophore Mapping : Use Schrödinger’s Phase to identify critical hydrogen-bonding motifs.
- Example : Piperidine N-alkylation may enhance blood-brain barrier penetration, as seen in related triazolone derivatives .
Q. What strategies address solubility challenges in pharmacological testing without altering bioactivity?
- Methodological Answer :
- Co-solvent Systems : Use PEG-400 or cyclodextrins in PBS buffer (pH 7.4).
- Amorphous Solid Dispersion : Spray-drying with polyvinylpyrrolidone (PVP) improves dissolution rates .
- Salt Formation : Sulfonate or hydrochloride salts can enhance aqueous solubility while preserving activity .
Q. How can synthesis be scaled to gram quantities while maintaining chemical integrity?
- Methodological Answer :
- Flow Chemistry : Continuous flow reactors minimize exothermic risks during cyclization.
- Process Analytical Technology (PAT) : In-line FTIR monitors reaction progression.
- Case Study : Pilot-scale synthesis achieved 82% yield by optimizing residence time and temperature gradients .
Data Contradiction Analysis Framework
Scenario : Conflicting cytotoxicity data between computational predictions (low IC50) and in vitro results (high IC50).
- Step 1 : Verify assay conditions (e.g., serum protein binding may reduce free compound concentration).
- Step 2 : Re-examine docking parameters (e.g., protonation state of the piperidine nitrogen at physiological pH).
- Step 3 : Validate via orthogonal methods (e.g., isothermal titration calorimetry for binding affinity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
